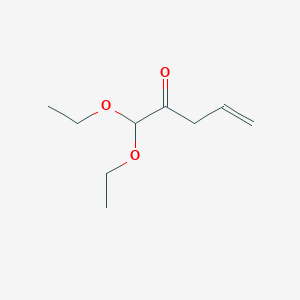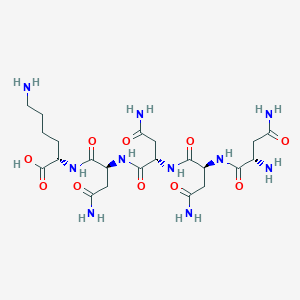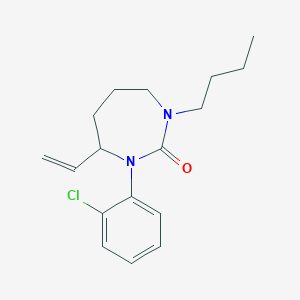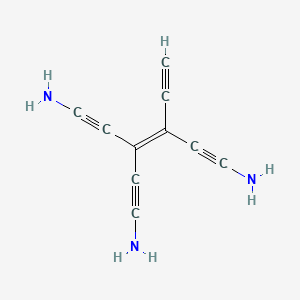
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by multiple ethynyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic addition of ynamides to acyl chlorides, catalyzed by copper(I) iodide. This method provides high yields and regioselectivity . The reaction conditions often include room temperature and the use of ethyl chloroformate as an activating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting amino groups to halides.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Another compound with amino groups and a pyridine ring.
3-Aminooxetanes: Compounds with similar amphoteric properties.
Indole derivatives: Compounds with a similar aromatic structure and biological activity
Uniqueness
3-(Aminoethynyl)-4-ethynylhex-3-ene-1,5-diyne-1,6-diamine is unique due to its multiple ethynyl groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
823813-97-4 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(2-aminoethynyl)-4-ethynylhex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H7N3/c1-2-9(3-6-11)10(4-7-12)5-8-13/h1H,11-13H2 |
InChI Key |
NDDHQYIHTUXVQP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CN)C#CN)C#CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


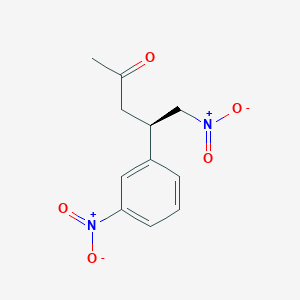
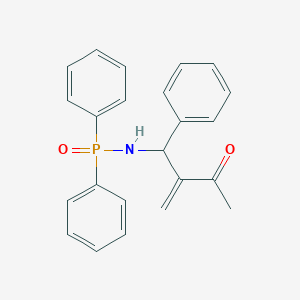

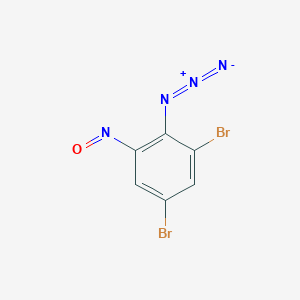
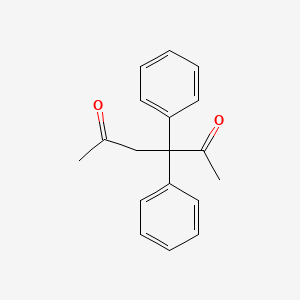
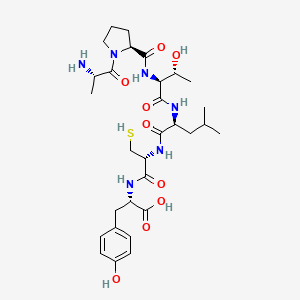

![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
![3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B14231395.png)
